Boc-5-fluoro-DL-tryptophan Boc-5-fluoro-DL-tryptophan
Brand Name: Vulcanchem
CAS No.: 67337-05-7
VCID: VC2454340
InChI: InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Molecular Formula: C16H19FN2O4
Molecular Weight: 322.33 g/mol

Boc-5-fluoro-DL-tryptophan

CAS No.: 67337-05-7

Cat. No.: VC2454340

Molecular Formula: C16H19FN2O4

Molecular Weight: 322.33 g/mol

* For research use only. Not for human or veterinary use.

Boc-5-fluoro-DL-tryptophan - 67337-05-7

Specification

CAS No. 67337-05-7
Molecular Formula C16H19FN2O4
Molecular Weight 322.33 g/mol
IUPAC Name 3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key BSFODZRINGCUSL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Structure

Boc-5-fluoro-DL-tryptophan is characterized by a molecular formula of C16H19FN2O4 and a molecular weight of approximately 322.34 g/mol. The compound features the standard amino acid backbone with a distinctive indole side chain modified by a fluorine atom at the 5-position. The full IUPAC name is 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid, reflecting its complex structure that combines the natural amino acid framework with synthetic modifications.

Stereochemistry and Conformation

As a DL-mixture, this compound contains equal amounts of both stereoisomers: the (R)-2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (D-form) and the (S)-2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (L-form) . This stereochemical diversity is particularly valuable in research contexts where comparative studies between enantiomers can provide insights into biological selectivity and molecular recognition processes.

Physical and Chemical Properties

The physical state of Boc-5-fluoro-DL-tryptophan is typically a solid at room temperature. The presence of the fluorine atom significantly alters the electronic properties of the indole ring compared to natural tryptophan, affecting parameters such as hydrophobicity, hydrogen bonding capability, and spectroscopic characteristics. The Boc protecting group (tert-butyloxycarbonyl) shields the amino function, enhancing stability during chemical reactions and facilitating controlled deprotection under specific conditions.

Structural Components and Functional Groups

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a protective barrier for the amino functionality, preventing unwanted side reactions during peptide synthesis and other chemical transformations. This protecting group can be selectively removed under acidic conditions, usually using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, making it particularly valuable in sequential peptide synthesis strategies.

The Fluorinated Indole Ring

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Boc-5-fluoro-DL-tryptophan typically involves several key steps, beginning with the appropriate tryptophan derivative. One common approach starts with 5-fluoro-DL-tryptophan, followed by protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. Alternative approaches may involve the direct fluorination of Boc-protected tryptophan using specialized fluorinating agents under controlled conditions.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are employed to obtain the compound with high purity. Characterization typically involves a combination of analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the final product .

Applications in Biochemical Research

Peptide Synthesis Applications

Boc-5-fluoro-DL-tryptophan serves as a valuable building block in peptide synthesis, allowing the incorporation of fluorinated tryptophan residues into peptide sequences. The presence of the Boc protecting group prevents unwanted side reactions during peptide bond formation, while the fluorine modification can impart altered physicochemical properties to the resulting peptides. These modified peptides may exhibit different folding patterns, stability, or biological activities compared to their non-fluorinated counterparts.

Protein Structure-Function Studies

In protein research, Boc-5-fluoro-DL-tryptophan and its deprotected form can be incorporated into proteins to investigate structural and functional relationships. The fluorine substitution provides a minimally disruptive probe that can be monitored via 19F-NMR, offering insights into protein folding, dynamics, and interactions. This approach allows researchers to examine local environments around tryptophan residues, providing valuable information about protein structure and function.

Enzyme Interaction Studies

One significant application of Boc-5-fluoro-DL-tryptophan is in enzyme research, particularly for studying enzymes that interact with tryptophan. The fluorine substitution can subtly alter how the molecule binds to enzyme active sites, providing mechanistic insights into enzyme-substrate interactions. For example, studies involving tryptophan synthase have utilized fluorinated tryptophan derivatives to elucidate aspects of the enzyme's catalytic mechanism.

Comparative Analysis with Related Compounds

Comparison with Other Tryptophan Derivatives

The table below compares key properties of Boc-5-fluoro-DL-tryptophan with related tryptophan derivatives:

PropertyBoc-5-fluoro-DL-tryptophanBoc-5-fluoro-L-tryptophanBoc-5-fluoro-D-tryptophanBoc-5-methyl-DL-tryptophan
Molecular FormulaC16H19FN2O4C16H19FN2O4C16H19FN2O4C17H22N2O4
Molecular Weight (g/mol)322.34322.33322.34318.38
CAS Number67337-05-753478-53-8114926-41-9142847-21-0
StereochemistryRacemic (DL)L-form onlyD-form onlyRacemic (DL)
Key ApplicationBroad research applicationsPeptide synthesis in systems preferring L-amino acidsStudies of D-amino acid incorporating systemsComparative studies with methyl vs. fluoro substitution

Structural Differences and Functional Implications

Analytical and Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

The presence of fluorine in Boc-5-fluoro-DL-tryptophan enables the use of 19F-NMR spectroscopy, providing a powerful tool for tracking the compound in complex mixtures or biological environments. The fluorine atom also affects the chemical shifts of neighboring protons in 1H-NMR spectra, creating distinctive patterns that assist in structural characterization and purity assessment .

Mass Spectrometry Characteristics

In mass spectrometry, Boc-5-fluoro-DL-tryptophan exhibits characteristic fragmentation patterns that reflect its structural components, including the cleavage of the Boc group and fragmentations related to the indole moiety . The molecular ion peak at approximately m/z 322 (corresponding to its molecular weight) serves as a key identifier in mass spectral analysis.

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